molecular formula C14H11IN2O B13091972 3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine

3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine

Cat. No.: B13091972
M. Wt: 350.15 g/mol
InChI Key: NFRZHVOZKGEQPD-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position, a methoxy group at the 6th position, and a phenyl group at the 2nd position of the imidazo[1,2-A]pyridine core. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aryl halide in the presence of a base and a palladium catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the imidazo[1,2-A]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-A]pyridine: Lacks the iodine and methoxy groups, resulting in different reactivity and properties.

    3-Bromo-2-methylimidazo[1,2-A]pyridine: Contains a bromine atom instead of iodine and a methyl group instead of methoxy.

    2-Methylimidazo[1,2-A]pyridine: Lacks the phenyl group and has different substitution patterns

Uniqueness

3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine is unique due to the presence of the iodine and methoxy groups, which confer distinct reactivity and properties. These functional groups enable specific chemical transformations and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C14H11IN2O

Molecular Weight

350.15 g/mol

IUPAC Name

3-iodo-6-methoxy-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11IN2O/c1-18-11-7-8-12-16-13(14(15)17(12)9-11)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

NFRZHVOZKGEQPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC(=C2I)C3=CC=CC=C3)C=C1

Origin of Product

United States

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